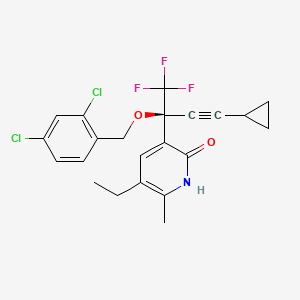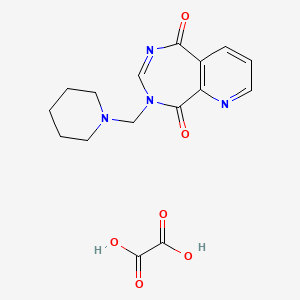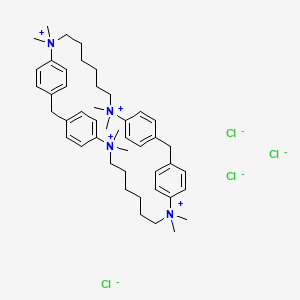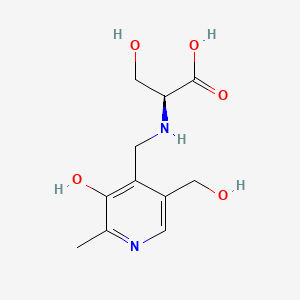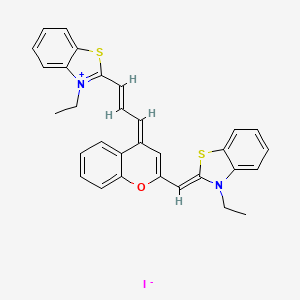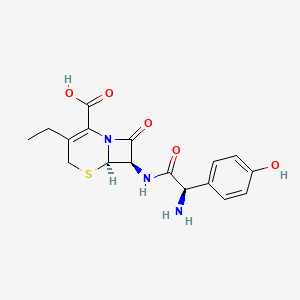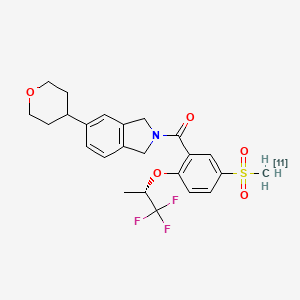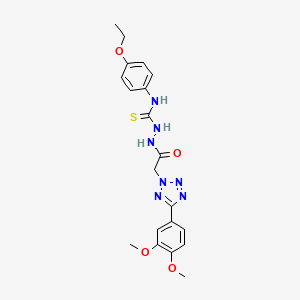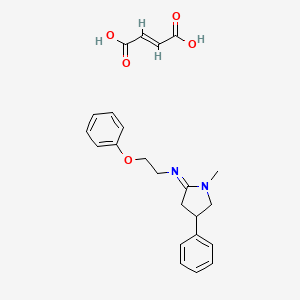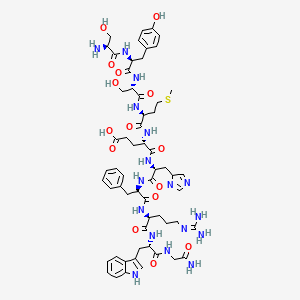
7-Phe-acth amide (1-10)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phe-acth amide (1-10) is a synthetic peptide derivative of adrenocorticotropic hormone (ACTH). This compound is characterized by the substitution of phenylalanine at the seventh position of the ACTH sequence. It has a molecular formula of C59H79N17O15S and a molecular weight of 1298.42846
Métodos De Preparación
The synthesis of 7-Phe-acth amide (1-10) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The phenylalanine substitution at the seventh position is introduced during this step. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
7-Phe-acth amide (1-10) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of new peptide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Phe-acth amide (1-10) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological activity of ACTH derivatives and their interactions with receptors.
Medicine: This compound is explored for its potential therapeutic effects, particularly in modulating the immune response and inflammation.
Industry: It is utilized in the development of peptide-based drugs and diagnostic assays.
Mecanismo De Acción
The mechanism of action of 7-Phe-acth amide (1-10) involves its interaction with melanocortin receptors, particularly the melanocortin 2 receptor (MC2R). Upon binding to MC2R, it stimulates the production of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA). This signaling cascade results in various physiological effects, including the modulation of immune responses and anti-inflammatory actions .
Comparación Con Compuestos Similares
7-Phe-acth amide (1-10) can be compared with other ACTH derivatives, such as:
ACTH (1-10): The non-substituted form of the peptide.
ACTH (1-24): A longer peptide with additional amino acids.
ACTH (4-10): A shorter peptide fragment.
The uniqueness of 7-Phe-acth amide (1-10) lies in the phenylalanine substitution, which can alter its binding affinity and biological activity compared to other ACTH derivatives .
Propiedades
Número CAS |
74873-14-6 |
|---|---|
Fórmula molecular |
C59H79N17O15S |
Peso molecular |
1298.4 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H79N17O15S/c1-92-21-19-42(71-58(91)47(30-78)76-56(89)43(72-50(83)38(60)29-77)23-33-13-15-36(79)16-14-33)54(87)70-41(17-18-49(81)82)53(86)75-46(25-35-27-64-31-68-35)57(90)73-44(22-32-8-3-2-4-9-32)55(88)69-40(12-7-20-65-59(62)63)52(85)74-45(51(84)67-28-48(61)80)24-34-26-66-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,35,38,40-47,66,77-79H,7,12,17-25,28-30,60H2,1H3,(H2,61,80)(H,67,84)(H,69,88)(H,70,87)(H,71,91)(H,72,83)(H,73,90)(H,74,85)(H,75,86)(H,76,89)(H,81,82)(H4,62,63,65)/t35?,38-,40-,41-,42-,43-,44+,45-,46-,47-/m0/s1 |
Clave InChI |
ZMYBJVJFOVNSHS-ZEHJCWKZSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


